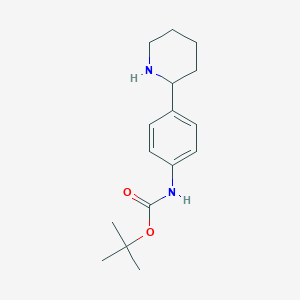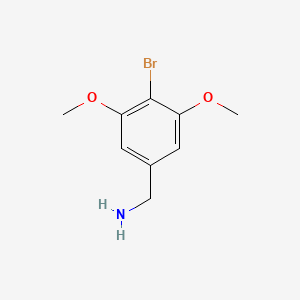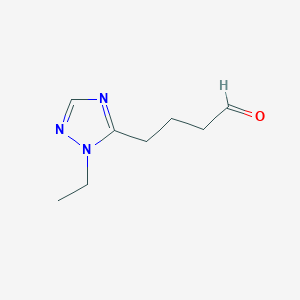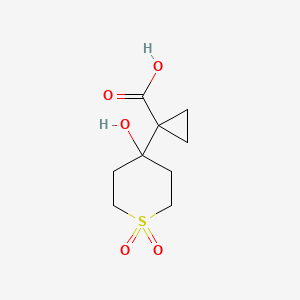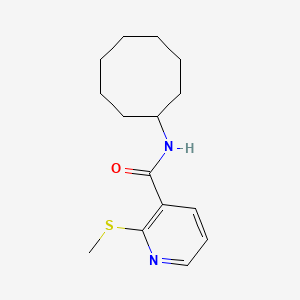
N-cyclooctyl-2-methylsulfanylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctyl-2-methylsulfanylpyridine-3-carboxamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of N-cyclooctyl-2-methylsulfanylpyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-methylsulfanylpyridine-3-carboxylic acid with cyclooctylamine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Analyse Chemischer Reaktionen
N-cyclooctyl-2-methylsulfanylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using reagents like N-bromosuccinimide.
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-2-methylsulfanylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific properties, such as catalysts or sensors.
Wirkmechanismus
The mechanism of action of N-cyclooctyl-2-methylsulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-cyclooctyl-2-methylsulfanylpyridine-3-carboxamide can be compared with other pyridine derivatives, such as:
N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide: This compound has a similar structure but with different substituents, leading to variations in biological activity and chemical reactivity.
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: This compound also contains a pyridine ring and exhibits selective COX-2 inhibitory activity, highlighting the diverse applications of pyridine derivatives in medicinal chemistry.
This compound stands out due to its unique combination of a cyclooctyl group and a methylsulfanyl substituent, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
876870-97-2 |
|---|---|
Molekularformel |
C15H22N2OS |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
N-cyclooctyl-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H22N2OS/c1-19-15-13(10-7-11-16-15)14(18)17-12-8-5-3-2-4-6-9-12/h7,10-12H,2-6,8-9H2,1H3,(H,17,18) |
InChI-Schlüssel |
FSQBSBRJDGKUQC-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC=N1)C(=O)NC2CCCCCCC2 |
Löslichkeit |
21.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


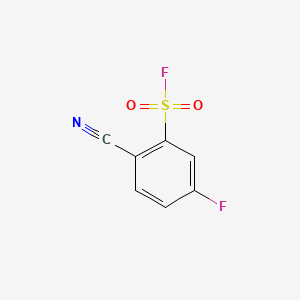
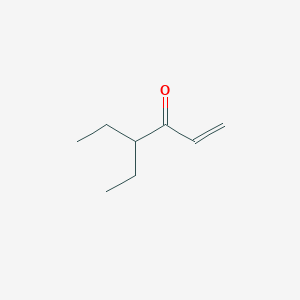
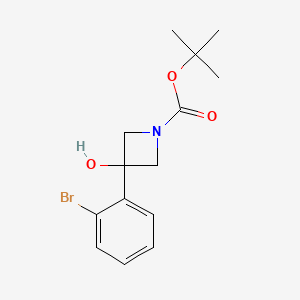

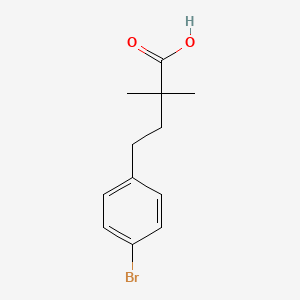

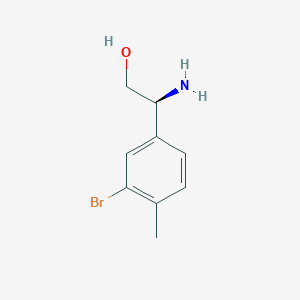
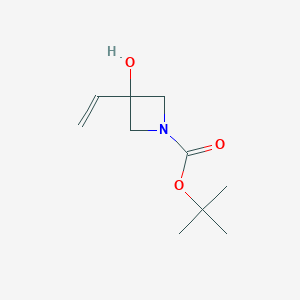
![5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylicacid](/img/structure/B13552442.png)
